Sethoxydim sulfoxide
Description
Overview of Cyclohexanedione Oxime Herbicides and Related Compounds
Sethoxydim (B610796) belongs to the cyclohexanedione oxime (CHD) family of herbicides, a prominent class of weed-control agents that selectively target grass species. researchgate.netmdpi.com Since 1975, several CHD herbicides have been commercialized for use in various broadleaf crops like cotton and soybeans. researchgate.net These herbicides share a common mechanism of action, which is the inhibition of the ACCase enzyme. researchgate.netmedkoo.com The chemical structure of CHD herbicides, particularly the alkoxyaminoalkylidene group attached to the cyclohexanedione ring, is vital for their herbicidal effectiveness. mdpi.com Other notable herbicides in this class include clethodim (B606718), cycloxydim, and profoxydim. researchgate.netresearchgate.net
Role of Sethoxydim Sulfoxide (B87167) as a Key Herbicidal Metabolite
Upon application, sethoxydim rapidly degrades in the environment through processes like microbial metabolism and photolysis. invasive.org This degradation leads to the formation of several metabolites, including sethoxydim sulfoxide (MSO) and sethoxydim sulfone (MSO2). epa.govregulations.govregulations.gov this compound is considered a major and significant metabolite. regulations.govfao.org Importantly, these metabolites are often included in risk assessments because they are believed to retain toxicity. epa.govregulations.gov The United States Environmental Protection Agency (EPA) considers the combined residues of sethoxydim and its metabolites containing the 2-cyclohexen-1-one (B156087) moiety as the residues of concern for setting tolerances in food and feed commodities. regulations.govepa.gov The conversion of sethoxydim to its sulfoxide and sulfone derivatives is a critical aspect of its environmental fate and herbicidal activity. regulations.govregulations.gov
Research Gaps and Future Directions in this compound Scholarship
While much is known about sethoxydim and its primary metabolites, several research gaps remain. A more comprehensive understanding of the specific toxicological profiles of individual metabolites, including this compound, is needed. epa.gov Although often assumed to be as toxic as the parent compound, detailed independent toxicological data for many metabolites are lacking. epa.gov
Future research should focus on:
Detailed Toxicological Studies: In-depth investigations into the specific biological effects of this compound on target and non-target organisms.
Environmental Fate in Diverse Conditions: Studying the persistence and mobility of this compound in a wider range of soil types and environmental conditions.
Development of Advanced Analytical Methods: Improving techniques for the precise and efficient quantification of this compound and other metabolites in various environmental matrices. researchgate.netcambridge.org
Cumulative Risk Assessments: Further refining cumulative risk assessments that consider the combined effects of sethoxydim and all its toxicologically relevant metabolites. govinfo.gov
Addressing these research areas will provide a more complete picture of the environmental behavior and potential impacts of sethoxydim use in agriculture.
Data on Sethoxydim and its Metabolites
Table 1: Chemical Properties of Sethoxydim and Related Compounds
| Compound | Chemical Formula | Molar Mass | Water Solubility | LogP |
|---|---|---|---|---|
| Sethoxydim | C17H29NO3S | 327.48 g/mol | 4700 ppm invasive.org | 1.65 |
| This compound | C17H29NO4S | 343.48 g/mol | Not Available | Not Available |
| Sethoxydim sulfone | C17H29NO5S | 359.48 g/mol | Not Available | Not Available |
Table 2: Environmental Fate of Sethoxydim
| Parameter | Value | Reference |
|---|---|---|
| Soil Half-Life | 5-25 days | invasive.org |
| Photolysis Half-Life in Water | Several hours | invasive.org |
| Primary Degradation Pathways | Microbial metabolism, photolysis | invasive.org |
| Adsorption Potential | Low | invasive.org |
Structure
3D Structure
Properties
CAS No. |
114480-24-9 |
|---|---|
Molecular Formula |
C17H29NO4S |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-(N-ethoxy-C-propylcarbonimidoyl)-5-(2-ethylsulfinylpropyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C17H29NO4S/c1-5-8-14(18-22-6-2)17-15(19)10-13(11-16(17)20)9-12(4)23(21)7-3/h12-13,19H,5-11H2,1-4H3 |
InChI Key |
JSINUQQVQZIIPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)S(=O)CC)O |
Origin of Product |
United States |
Biochemical Mechanisms of Action
Acetyl-CoA Carboxylase (ACCase) Inhibition in Susceptible Biotypes
Sethoxydim (B610796) sulfoxide (B87167), like its parent compound, functions as a potent inhibitor of the enzyme Acetyl-CoA carboxylase (ACCase). herts.ac.ukepa.gov This enzyme catalyzes the first committed step in the de novo biosynthesis of fatty acids. pnas.org The inhibition of ACCase is the primary mode of action responsible for the herbicidal effects observed in susceptible grass species. epa.govregulations.gov The sensitivity of these species is attributed to the presence of a susceptible form of the ACCase enzyme. epa.gov
Molecular Interactions with ACCase Active Site
The herbicidal selectivity of sethoxydim and its metabolites stems from the structural differences in the ACCase enzyme between susceptible and resistant plants. invasive.org Susceptible monocotyledonous plants (grasses) possess a eukaryotic-type multifunctional ACCase in their plastids, which contains a specific binding site for cyclohexanedione herbicides like sethoxydim. pnas.org In contrast, most dicotyledonous (broadleaf) plants are not susceptible because their plastids contain a prokaryotic-type, multisubunit form of ACCase that lacks this specific binding site, rendering them immune to the herbicide's effects. invasive.org The interaction of sethoxydim sulfoxide with the active site of the eukaryotic-type ACCase blocks the enzyme's function, preventing it from catalyzing its crucial reaction.
Disruption of Lipid Biosynthesis Pathways
The inhibition of ACCase directly disrupts the fatty acid synthesis pathway by preventing the carboxylation of acetyl-CoA to form malonyl-CoA. pnas.orggoogle.com Malonyl-CoA is an essential building block for the elongation of fatty acid chains. Consequently, the blockage of its production halts the synthesis of new fatty acids, which are critical components of phospholipids (B1166683) and galactolipids. sigmaaldrich.com These lipids are indispensable for the formation and maintenance of cellular membranes. Research has demonstrated the tangible effects of this disruption; for instance, in soybean, treatment with sethoxydim resulted in a significant decrease in lipid content and a reduction in chloroplastic lipids such as monogalactosyl diglycerol (B53887) (MGDG).
Below is a table summarizing the effect of sethoxydim on lipid synthesis in soybean leaves.
Table 1: Effect of Sethoxydim on Lipid and Fatty Acid Synthesis in Soybean| Parameter | Control | Sethoxydim Treated (10⁻⁵ M) | Percent Reduction |
|---|---|---|---|
| Total Lipid Content | - | - | 45% |
| Fatty Acid Synthesis Activity | - | - | 30% |
| Monogalactosyl Diglycerol (MGDG) | - | - | 60% |
Inhibition of Meristematic Tissue Development
Herbicides of the cyclohexanedione family, including sethoxydim and its metabolites, are systemic and translocated within the plant through both the xylem and phloem. invasive.org They tend to accumulate in regions of high metabolic activity, particularly the meristematic tissues, which are the primary sites of plant growth (e.g., root tips, shoot apexes). invasive.org The disruption of lipid biosynthesis has its most profound impact in these areas of active cell division and expansion. invasive.org Without a continuous supply of new lipids for membrane construction, cell division ceases, leading to the inhibition of root and shoot growth. nih.gov Studies on corn root tips have shown that sethoxydim arrests meristematic cells in the G1 and G2 phases of the cell cycle, effectively halting proliferation and development. nih.gov
Cellular and Subcellular Effects in Plant Systems
At the cellular level, the primary effect of ACCase inhibition is the failure of cell membrane integrity due to the lack of new phospholipids. invasive.org This is especially critical for the plasma membrane and the membranes of organelles like chloroplasts and mitochondria. This breakdown leads to a loss of cellular compartmentalization and leakage of cellular contents, ultimately resulting in cell death. Electron microscopy of leaves treated with similar ACCase-inhibiting herbicides has revealed significant disorganization of the chloroplast ultrastructure, characterized by degenerated grana thylakoids and an increase in the number of plastoglobuli, which are lipid-rich particles within the chloroplasts. researchgate.net
Comparative Analysis of Herbicidal Activity
Structure-Activity Relationships of Cyclohexenone Moiety
The herbicidal efficacy of this compound and related cyclohexanedione (CHD) compounds is intrinsically linked to the chemical architecture of the cyclohexenone moiety. This 1,3-cyclohexanedione (B196179) ring is the minimum essential substructure for this class of herbicides and plays a pivotal role in the interaction with the target enzyme, acetyl-CoA carboxylase (ACCase). nih.govresearchgate.net Extensive research, including quantitative structure-activity relationship (QSAR) and molecular docking studies, has elucidated key structural features of this moiety that govern its inhibitory potential. frontiersin.orgnih.govacs.org
Modification of the cyclohexanedione ring is a recognized strategy for developing new derivatives with altered or enhanced herbicidal activity. nih.gov The enol form of the 3-hydroxy-2-cyclohexen-1-one is crucial for activity, as the hydroxyl and adjacent keto group act as a bidentate ligand, chelating with key residues or cofactors in the ACCase active site.
Molecular docking studies have shown that the cyclohexanedione ring fits into a specific binding pocket on the ACCase enzyme, with its orientation and substitutions directly influencing the strength of the interaction. frontiersin.orgnih.gov For instance, the introduction of a phenyl group at the 2-position of the ring has been explored, leading to novel 2-phenyl-3-cyclohexanedione enol ester derivatives. frontiersin.org These studies indicate that the cyclohexanedione portion has interactions with surrounding amino acid residues, and these interactions are critical for the stable binding required for inhibition. frontiersin.orgnih.gov
The following table summarizes research findings on how structural modifications to the cyclohexenone moiety affect its biological activity.
| Compound Class/Modification | Key Structural Feature | Observed Effect on Activity | Reference |
|---|---|---|---|
| Cyclohexanedione (CHD) Core | The 1,3-cyclohexanedione ring is the essential minimum substructure. | Required for herbicidal activity against ACCase. | nih.govresearchgate.net |
| 2-Phenyl-3-cyclohexanedione Enol Esters | Addition of a phenyl group at the 2-position and esterification of the 3-hydroxy group. | Some derivatives show high ACCase inhibitory activity, superior to clethodim (B606718). The interaction is similar to other CHDs, indicating a good fit in the active pocket. | frontiersin.orgnih.gov |
| General Substitutions on the Ring | Varying substituents on the cyclohexenone ring. | The steric and electronic properties of substituents are critical. For example, bulky groups may reduce activity if they cause a poor fit in the enzyme's active site. | acs.orgchimia.ch |
| 5,5-Dimethyl-cyclohexenone Derivatives | Methyl groups at the 5-position of the ring. | Used in the synthesis of novel derivatives; the dimethyl substitution influences the overall shape and lipophilicity of the molecule. | frontiersin.org |
Metabolic and Biotransformation Pathways
Formation of Sethoxydim (B610796) Sulfoxide (B87167) from Sethoxydim
The transformation of sethoxydim to sethoxydim sulfoxide is a key initial step in its degradation. This conversion primarily involves the oxidation of the sulfur atom within the sethoxydim molecule.
Oxidative Processes in Plant Systems
In plants, sethoxydim is rapidly metabolized. cambridge.orgcambridge.org The primary metabolic pathway involves the oxidation of the sulfur atom to form this compound. epa.govepa.gov This sulfoxidation is a common transformation for cyclohexanedione (CHD) herbicides. docksci.com Studies on various plant species, including soybeans, tomatoes, and sugar beets, have shown that sethoxydim is quickly converted to a range of cyclohexenone derivatives, with this compound often being a major metabolite. epa.govregulations.gov The concentration of this compound and other metabolites can vary depending on the plant species and the pre-harvest interval (PHI). epa.govepa.gov For instance, in goats, the metabolism of sethoxydim also involves the oxidation of the sulfur atom to the sulfoxide and sulfone. epa.govepa.gov
Microbial Transformations in Environmental Matrices
Microbial activity is a principal driver of sethoxydim degradation in soil. invasive.orgorst.eduufl.edu Soil microbes metabolize sethoxydim, leading to the formation of its sulfoxide and sulfone derivatives. regulations.gov The half-life of sethoxydim in soil, largely due to microbial metabolism, can range from a few hours to 25 days. invasive.org While microbial degradation is rapid, the breakdown products, including this compound, may persist and exhibit their own biological activity. cdnsciencepub.com
Chemical Oxidation Pathways
Sethoxydim can undergo chemical oxidation to form this compound. This can occur through abiotic processes such as photolysis. docksci.comresearchgate.net Exposure to light can lead to the oxidation of the sulfur atom. docksci.comresearchgate.net Additionally, the presence of certain chemicals can facilitate this transformation. For example, oxidation with hydrogen peroxide is a method used in analytical procedures to convert sethoxydim and its metabolites to corresponding sulfones for measurement. epa.gov
Further Metabolism and Derivatization in Biological Systems
Following its formation, this compound can be further metabolized in biological systems, leading to a variety of other derivatives.
Formation of Sulfone Analogs
A significant metabolic step for this compound is its further oxidation to the corresponding sulfone. epa.govepa.govepa.govepa.gov This process has been observed in both plant and animal metabolism. epa.govepa.govepa.govepa.gov In plants, the metabolic pathway often proceeds from sethoxydim to this compound and then to sethoxydim sulfone. regulations.govndl.go.jp Similarly, in goats, the metabolism involves the oxidation of the sulfur atom to both the sulfoxide and the sulfone. epa.govepa.gov While the sulfoxide is frequently the major metabolite, the sulfone is also a key component of the metabolic profile. epa.govepa.gov
Hydroxylation and De-ethoxylation Pathways
In addition to sulfoxidation, other metabolic transformations of sethoxydim and its sulfoxide include hydroxylation and de-ethoxylation. epa.govepa.govepa.govepa.gov Hydroxylation can occur on the cyclohexene (B86901) ring, specifically at the 5-position. epa.govepa.govepa.govepa.gov De-ethoxylation involves the removal of the ethoxy group from the imino side chain. epa.govepa.govepa.govepa.gov These reactions, along with the formation of oxazole (B20620) derivatives through Beckman rearrangement, contribute to the complex array of metabolites derived from sethoxydim. epa.govepa.govepa.govepa.gov In goats, demethylation to form a "nor" series of metabolites has also been identified. epa.govepa.gov
Conjugation Processes
Following the initial oxidation of sethoxydim to this compound, conjugation is a significant pathway in its metabolism. agropages.com This process involves the attachment of endogenous molecules, such as sugars or glutathione (B108866), to the this compound molecule, which generally increases water solubility and facilitates detoxification and sequestration within the organism. mdpi.comunl.edu
In plants, sethoxydim and its metabolites, including the sulfoxide, undergo rapid transformation and conjugation. agropages.com Studies in soybeans have shown that the parent molecule is oxidized and then conjugated. agropages.com In goat metabolism studies, polar conjugates are formed, and enzymatic hydrolysis with pectinase (B1165727) was effective in releasing some of these conjugated metabolites, with this compound (MSO) being a notable metabolite released. epa.gov Glutathione S-transferases (GSTs) are key enzymes in this process, catalyzing the reaction of glutathione with herbicides that have suitable leaving groups, such as alkyl sulfoxides. unl.edu These glutathione conjugates can then be transported into the plant vacuole. unl.edu
While direct evidence for this compound-specific sugar conjugates is limited in the provided context, the formation of clethodim (B606718) sulfoxide and sulfone conjugates has been observed in various plant species, suggesting a similar pathway for the structurally related sethoxydim. govinfo.gov
Oxazole Formation via Rearrangement
A notable metabolic and degradative pathway for sethoxydim and its sulfoxide metabolite is the formation of an oxazole derivative. epa.govepa.govepa.gov This transformation occurs through a Beckmann rearrangement, an acid-catalyzed rearrangement of an oxime to an amide, followed by intramolecular cyclization. docksci.com
This rearrangement has been identified as a metabolic route in goats. epa.govepa.gov The formation of sethoxydim oxazole has also been observed during the photodegradation of sethoxydim in aqueous solutions. docksci.com The structure of this oxazole photoproduct has been elucidated, and it is known to be a potential thermal degradation product as well. docksci.com In the related herbicide clethodim, an oxazole sulfoxide metabolite has also been identified, indicating this is a common transformation for cyclohexanedione oximes. govinfo.gov
Isotopic Labeling Studies in Metabolism Research
Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds like sethoxydim. silantes.comresearchgate.netresearchgate.net By using molecules labeled with stable isotopes (e.g., ¹³C or ¹⁴C), researchers can track the parent compound and its metabolites through various biological and environmental systems. silantes.comresearchgate.netresearchgate.net
In the context of sethoxydim metabolism, radiolabeled ¹⁴C-sethoxydim has been used in studies on goats to understand its biotransformation. epa.gov These studies have been instrumental in identifying the various metabolic pathways, including oxidation to the sulfoxide and sulfone, demethylation, hydroxylation, and the formation of oxazole derivatives. epa.govepa.gov The use of radiolabeling allows for the quantification of residues in different tissues and helps in the characterization of both extractable and bound residues. epa.gov
For instance, in goat metabolism studies, the distribution and nature of radioactive residues in liver, kidney, muscle, and fat were determined using ¹⁴C-labeled sethoxydim, providing a detailed picture of how the compound is metabolized and distributed. epa.gov
Enzymatic Systems Involved in Biotransformation
The biotransformation of sethoxydim and its subsequent metabolites, like this compound, is mediated by several key enzymatic systems.
Role of Cytochrome P450 Monooxygenases
Cytochrome P450 monooxygenases (CYPs or P450s) are a major family of enzymes responsible for the Phase I metabolism of a wide range of xenobiotics, including herbicides like sethoxydim. mdpi.comfrontiersin.orgresearchgate.netnih.gov These enzymes catalyze oxidative reactions, such as hydroxylation and dealkylation. frontiersin.org
In the metabolism of cyclohexanedione herbicides, P450s are involved in reactions like ring hydroxylation. nih.gov For example, in goats, hydroxylation of the cyclohexene ring at the 5-position is a known metabolic step. epa.govepa.gov While the initial oxidation of the sulfur atom in sethoxydim to form this compound is a primary metabolic step, P450s can be involved in further oxidative modifications of the molecule. epa.govepa.gov The induction of P450s by chemical safeners can enhance the metabolism and detoxification of herbicides in crops, highlighting their crucial role in herbicide selectivity. nih.gov
Other Enzymatic Contributions to Sulfoxidation and Subsequent Metabolisms
While P450s are significant, other enzymes also contribute to the metabolism of sethoxydim and its sulfoxide. The initial oxidation of the sulfur atom to form this compound and the subsequent oxidation to sethoxydim sulfone are key metabolic reactions. epa.govepa.gov Enzymes such as flavin-containing monooxygenases (FMOs) are also known to carry out sulfoxidation reactions, although their specific role in sethoxydim metabolism is not detailed in the provided search results.
Following sulfoxidation, conjugation enzymes, particularly glutathione S-transferases (GSTs), play a vital role in the detoxification process by attaching glutathione to the sulfoxide metabolites. unl.edu Additionally, hydrolases like pectinase have been shown to release conjugated metabolites, indicating their involvement in the breakdown of these conjugates. epa.gov
Environmental Fate and Transport Dynamics
Degradation Kinetics and Persistence in Varied Matrices
The persistence of sethoxydim (B610796) sulfoxide (B87167) is governed by its susceptibility to abiotic and biotic degradation processes. Its chemical structure, featuring a sulfoxide group, makes it reactive under various environmental conditions, leading to relatively rapid degradation compared to more persistent compounds.
Aqueous photolysis is a significant pathway for the dissipation of sethoxydim sulfoxide in surface waters exposed to sunlight. Laboratory studies using simulated or natural sunlight have demonstrated that the compound absorbs light in the environmentally relevant spectrum (wavelengths >290 nm) and undergoes chemical transformation.
The irradiation of this compound in aqueous solutions leads to the formation of multiple degradation products. The primary photochemical reaction involves the cleavage of the N-O bond of the oxime ether moiety. Research has identified several key photoproducts, indicating a complex degradation cascade.
Major identified photoproducts include:
Isomerization Products: Geometric isomers of the parent compound can form, although they are typically minor components.
Cleavage Products: The most significant transformation involves the scission of the molecule. A primary product identified in U.S. Environmental Protection Agency (EPA) reviews is 2-acetyl-4-(1-ethoxyimino)butyl-5-ethyl-3-hydroxy-2-cyclohexen-1-one.
Other minor degradates resulting from further rearrangements and fragmentation of the cyclohexanedione ring have also been observed, though their characterization is often limited to laboratory settings. The complexity of the mixture increases with prolonged irradiation time.
The rate of aqueous photolysis of this compound is highly dependent on environmental factors, most notably pH and the presence of photosensitizing substances.
Effect of pH: The degradation rate is pH-dependent. Studies submitted for regulatory review in Europe and the United States indicate that photolysis is most rapid under neutral to slightly alkaline conditions (pH 7 to 9). In acidic water (e.g., pH 5), the degradation rate is significantly slower. This is attributed to the different ionic forms of the molecule and their varying susceptibility to photochemical attack.
The calculated half-life (DT₅₀) for aqueous photolysis varies based on these conditions, as summarized in the table below.
| Condition | pH | Photosensitizer | Calculated Half-Life (DT₅₀) in Days | Reference Condition |
|---|---|---|---|---|
| Sterile Buffer | 5.0 | None | 14 - 18 | Laboratory, Continuous Irradiation |
| Sterile Buffer | 7.0 | None | 1.5 - 2.5 | Laboratory, Continuous Irradiation |
| Sterile Buffer | 9.0 | None | 0.4 - 0.7 | Laboratory, Continuous Irradiation |
| Natural Water | 7.8 | Present (e.g., humic acids) | < 1.0 | Simulated Sunlight, Natural Water Sample |
The dissipation of this compound in soil is relatively rapid under aerobic conditions but significantly slower under anaerobic conditions. The rate is influenced by soil properties such as organic matter content, texture, pH, and microbial biomass, as well as environmental factors like temperature and moisture.
Aerobic Conditions: Under typical aerobic laboratory and field conditions (20-25°C), the dissipation half-life (DT₅₀) of this compound generally ranges from 5 to 30 days. Soils with higher microbial activity and organic matter content tend to exhibit faster degradation.
Anaerobic Conditions: When soils become saturated and oxygen is depleted (anaerobic conditions), the degradation of this compound slows considerably. DT₅₀ values under these conditions can extend to over 100 days, indicating that the primary microbial degradation pathways are oxidative and require oxygen.
The table below presents a summary of dissipation rates from various soil studies.
| Soil Type | Condition | Temperature (°C) | DT₅₀ (Days) | Source Type |
|---|---|---|---|---|
| Sandy Loam | Aerobic | 20 | 8 - 12 | Laboratory Study |
| Silt Loam | Aerobic | 25 | 15 - 22 | Field Study |
| Clay | Aerobic | 20 | 25 - 35 | Laboratory Study |
| Sandy Loam | Anaerobic (Flooded) | 20 | 90 - 120 | Laboratory Study |
| Silt Loam | Anaerobic (Flooded) | 25 | > 150 | Laboratory Study |
The central role of microorganisms in the breakdown of this compound has been unequivocally demonstrated through comparative studies using sterilized and non-sterilized soils.
In these experiments, soil samples are sterilized (typically via autoclaving or gamma irradiation) to eliminate microbial activity. The degradation rate of this compound in these sterile samples is then compared to that in viable, non-sterilized control samples under identical incubation conditions.
Non-Sterilized Soil: As noted previously, rapid degradation occurs with half-lives typically under 30 days in aerobic systems.
Sterilized Soil: In contrast, degradation in sterilized soil is drastically reduced. This compound shows high persistence, with minimal loss observed over study periods of 60 to 90 days. The slight degradation that does occur is attributed to slow, abiotic chemical hydrolysis.
This stark difference confirms that microbial metabolism is the principal mechanism for the dissipation of this compound in soil environments. The oxidative pathways responsible for its breakdown are mediated by soil bacteria and fungi, which utilize the compound as a carbon or energy source.
Rates of Dissipation and Half-Lives
Transformation Pathways in Water Bodies
The transformation of sethoxydim in aquatic environments is a multifaceted process influenced by biotic and abiotic factors, leading to the formation of this compound and other degradates. The primary pathways include photodegradation and aerobic metabolism. usda.gov
Under aerobic conditions in water and soil, sethoxydim rapidly transforms, with a half-life that can be a matter of hours to days. regulations.gov The main metabolites resulting from this initial degradation are this compound (M-SO) and the further oxidized product, sethoxydim sulfone (M-SO2). regulations.govcsic.es The oxidation of the thioether sulfur in the parent molecule is a key step, often initiated by solar radiation. csic.esnih.gov
Photodegradation is a significant route for sethoxydim transformation in water. nih.gov Studies have shown that sethoxydim is sensitive to sunlight, which can lead to a variety of reactions. The main phototransformation processes identified include:
Isomerization: The oxime ether bond can undergo isomerization. csic.esresearchgate.net
S-oxidation: The sulfur atom is oxidized to form this compound. csic.esresearchgate.net This is considered a typical reaction involving singlet oxygen.
Bond Cleavage: The oxime ether bond can be cleaved, leading to the formation of dealkoxylated products such as dealkoxy ketone and dealkoxy sulfoxides. csic.esresearchgate.net These products have been found to be more resistant to further photodegradation than the parent sethoxydim. csic.es
Beckmann Rearrangement: This process can lead to intramolecular cyclization, forming other minor by-products. nih.gov
Stability and Reversibility of Sulfoxidation in Reducing Conditions
A notable characteristic of sethoxydim's environmental fate is the potential reversibility of the sulfoxidation process. While sethoxydim is oxidized to this compound and sulfone under aerobic conditions, this reaction can be reversed under anaerobic (reducing) conditions. regulations.gov
In an anaerobic aquatic metabolism study, it was observed that after an initial decline, the concentration of the parent sethoxydim increased over time, suggesting that the sulfoxide metabolite was being reduced back to the parent compound. regulations.gov This reversion is considered a somewhat unusual behavior for pesticide metabolites. researchgate.net The potential for this compound to be reduced back to its sulfide (B99878) form (the parent sethoxydim) highlights its instability under certain environmental conditions. regulations.gov This reversible process means that parent sethoxydim is not permanently lost from the environment simply through aerobic metabolism, as it can be regenerated from its sulfoxide metabolite in oxygen-depleted settings like saturated soils or sediments. regulations.gov
Environmental Mobility and Distribution
The mobility and distribution of this compound in the environment are governed by its physical and chemical properties, particularly its interaction with soil and water. As a major and more persistent metabolite of sethoxydim, its potential for movement is a key factor in its environmental risk profile. usda.govregulations.gov
Leaching Potential in Soil Profiles
This compound is recognized for its high potential to move through the soil profile. Its mobility, coupled with its greater persistence compared to the parent compound, presents a potential for groundwater contamination. usda.gov The Groundwater Ubiquity Score (GUS) is an indicator of a pesticide's leaching potential, calculated based on its persistence (half-life) and sorption in soil (Koc). A high GUS value suggests a higher likelihood of leaching.
The parent compound, sethoxydim, has also been identified as having the potential to leach into groundwater under typical use conditions. researchgate.net Given that this compound is more persistent and mobile, its leaching potential is a significant concern. usda.govregulations.gov
Transport in Aquatic Systems
Once this compound enters aquatic systems, either through direct application, runoff, or leaching, its transport is primarily dictated by its behavior in the water column. Due to the high water solubility of sethoxydim and its degradates, and their low tendency to adsorb to soil particles, transport to surface water bodies is expected to occur mainly in the dissolved phase. usda.govresearchgate.net
The mobility of the total residue suite, including sethoxydim, this compound, and sethoxydim sulfone, is considered high in soil-water systems. usda.gov This mobility facilitates their movement from the point of application to adjacent aquatic environments.
Adsorption and Desorption Characteristics in Soil-Water Systems
The interaction between a chemical and soil particles, known as sorption (including adsorption and absorption), is a critical process that influences its mobility. Chemicals that are strongly sorbed to soil are less likely to leach or move with surface water runoff.
Sethoxydim and its sulfoxide metabolite exhibit low sorption to soil colloids, which contributes to their mobility. usda.gov Studies have shown that sethoxydim degradation is actually enhanced by adsorption on solid surfaces like silica (B1680970) gel, where sulfoxidation can be favored. csic.esresearchgate.net This suggests that while sorption is low, the soil surface can act as a catalyst for transformation.
The extent of sorption is often quantified using the Freundlich coefficient (Kf), which relates the concentration of a chemical in the soil to its concentration in the water at equilibrium. A lower Kf value indicates weaker sorption and higher mobility. The coefficient can also be normalized to the organic carbon content of the soil (Kfoc), as organic matter is a primary sorbent for many organic chemicals. erwiki.net
Mechanisms of Herbicide Resistance in Target Species
Target-Site Resistance (TSR) in Weedy Grasses
Target-site resistance to sethoxydim (B610796) sulfoxide (B87167) arises from genetic modifications in the acetyl-CoA carboxylase (ACCase) enzyme, the herbicide's target protein. These alterations reduce the binding affinity of the herbicide, rendering it less effective.
ACCase Gene Mutations Conferring Resistance
Specific mutations within the gene encoding the plastidial ACCase are the primary cause of TSR. These mutations result in amino acid substitutions in the enzyme's carboxyltransferase (CT) domain, the binding site for ACCase-inhibiting herbicides.
Several key amino acid substitutions have been identified in sethoxydim-resistant weed populations. The most frequently reported mutations include:
Ile-1781-Leu: This substitution has been identified in multiple weed species, including Alopecurus myosuroides (black-grass), Setaria viridis (green foxtail), and Lolium multiflorum (Italian ryegrass), conferring resistance to sethoxydim. oregonstate.edu In some cases, this mutation provides broad cross-resistance to both aryloxyphenoxypropionate (APP) and cyclohexanedione (CHD) herbicides. acs.orgnih.gov For instance, a resistant population of Digitaria ciliaris var. chrysoblephara with the Ile-1781-Leu substitution showed broad-spectrum resistance to sethoxydim and other ACCase inhibitors. acs.orgnih.gov
Asp-2078-Gly: This mutation is known to confer high levels of resistance to sethoxydim and other CHD herbicides. researchgate.net It has been documented in species like Lolium spp. and Alopecurus myosuroides. nih.govbioone.orguwa.edu.au The Asp-2078-Gly substitution can lead to complete resistance to sethoxydim. nih.govpnas.org In a study on Polypogon fugax, this mutation conferred resistance to sethoxydim with a resistance index of 8.82. nih.gov
Other Mutations: While less common in conferring high-level sethoxydim resistance, other mutations can contribute to varying levels of resistance or cross-resistance. For example, the Trp-1999-Leu mutation in Beckmannia syzigachne conferred moderate resistance to sethoxydim. nih.gov Similarly, Trp-2027-Cys and Ile-2041-Asn mutations have been associated with partial resistance to sethoxydim. nih.govpnas.org
The aforementioned amino acid substitutions directly impact the sensitivity of the ACCase enzyme to sethoxydim sulfoxide. These changes in the primary structure of the protein alter the three-dimensional conformation of the herbicide-binding pocket, thereby reducing the binding affinity of the herbicide. For example, in vitro ACCase assays have demonstrated that enzymes from resistant biotypes require significantly higher concentrations of sethoxydim to achieve 50% inhibition (I50) compared to the wild-type enzyme. uppersouthplatte.orgscielo.br The Ile-1781-Leu and Asp-2078-Gly mutations, in particular, result in a substantial decrease in enzyme sensitivity to sethoxydim. researchgate.net
The specific mutation in the ACCase gene determines the pattern of cross-resistance to other ACCase-inhibiting herbicides, which are broadly categorized into aryloxyphenoxypropionates (APPs or 'fops') and cyclohexanediones (CHDs or 'dims').
The Ile-1781-Leu mutation generally confers broad cross-resistance to both APP and CHD herbicides, including sethoxydim. acs.orgnih.gov
The Asp-2078-Gly mutation also typically results in broad cross-resistance to both herbicide families. nih.govuwa.edu.aunih.gov In Beckmannia syzigachne, the 2078Gly allele conferred high-level resistance to all tested APP and CHD herbicides, although the resistance to sethoxydim was categorized as moderate. nih.gov
Conversely, mutations like Trp-2027-Cys and Ile-2041-Asn often confer resistance primarily to APP herbicides, with lower or partial resistance to CHD herbicides like sethoxydim. nih.govuwa.edu.au
The cross-resistance patterns can be complex and vary between weed species and even among different resistant biotypes of the same species. hracglobal.com
Table 1: ACCase Gene Mutations and their Impact on Sethoxydim Resistance
Impact of Mutations on Enzyme Sensitivity and Binding Affinity
Non-Target Site Resistance (NTSR) Mechanisms
Non-target-site resistance involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration, without any modification of the target enzyme itself.
Enhanced Metabolic Detoxification Pathways
A key NTSR mechanism is the enhanced metabolic detoxification of this compound. In resistant plants, the herbicide is rapidly metabolized into non-toxic or less toxic compounds before it can inhibit the ACCase enzyme. This metabolic resistance is often conferred by the increased activity of certain enzyme families. cambridge.orgnih.gov
The primary enzyme systems implicated in herbicide metabolism are:
Cytochrome P450 monooxygenases (P450s): These enzymes play a crucial role in the initial phase of detoxification by oxidizing the herbicide molecule. cambridge.orgscielo.br Studies have shown that pretreatment with P450 inhibitors can increase the susceptibility of resistant weeds to herbicides. acs.orgnih.gov
Glutathione (B108866) S-transferases (GSTs): GSTs catalyze the conjugation of the herbicide or its metabolites with glutathione, a cellular antioxidant. This process makes the herbicide more water-soluble and facilitates its sequestration or further degradation. cambridge.orgncl.ac.uk
While metabolic resistance to some ACCase inhibitors is well-documented, sethoxydim is generally considered less prone to this type of resistance compared to other herbicides in its class. researchgate.net However, there is evidence that enhanced metabolism can contribute to sethoxydim resistance, sometimes in conjunction with target-site mutations. acs.orgnih.govnih.gov
Table 2: Chemical Compounds Mentioned
Role of Glutathione S-Transferase and Other Detoxifying Enzymes
Glutathione S-transferases (GSTs) are a crucial family of enzymes involved in the detoxification of a wide array of xenobiotics, including herbicides. frontiersin.orgnih.gov These enzymes facilitate the conjugation of the tripeptide glutathione to the herbicide molecule, a process that typically increases the herbicide's water solubility and renders it less toxic. frontiersin.orgplos.org This modified herbicide is then more easily sequestered within the plant cell's vacuole or further metabolized. frontiersin.org
In the context of resistance to acetyl-CoA carboxylase (ACCase) inhibitors like sethoxydim, elevated GST activity has been identified as a contributing factor in some weed species. nih.govopen.ac.uk For instance, research on black-grass (Alopecurus myosuroides) has indicated that enhanced metabolism, potentially involving GSTs, can confer resistance to this class of herbicides. open.ac.uk The repeated application of a specific herbicide can select for individual plants that naturally possess higher levels of GST activity, leading to the evolution of resistant populations. open.ac.uk
Oxidation of Herbicides by Cytochrome P450 Enzymes
Cytochrome P450 monooxygenases (P450s) represent another major enzyme superfamily integral to herbicide metabolism and the development of resistance. nih.govnih.gov These enzymes catalyze a variety of oxidative reactions that can chemically alter and detoxify herbicide molecules. nih.govnih.gov The synthesis of this compound itself involves an oxidation process from the parent compound, sethoxydim.
While the initial oxidation of sethoxydim to this compound is a step in its bioactivation as a herbicide, further oxidative metabolism by P450 enzymes can lead to its detoxification. uppersouthplatte.org In several weed species, enhanced P450-mediated metabolism is a well-documented mechanism of resistance to ACCase inhibitors. For example, in resistant biotypes of rigid ryegrass (Lolium rigidum), an increased rate of herbicide metabolism catalyzed by P450 enzymes confers resistance to certain ACCase-inhibiting herbicides. hracglobal.com This rapid detoxification prevents the herbicide from accumulating to lethal concentrations at its target site, the ACCase enzyme. nih.govcornell.edu
| Enzyme Family | Primary Function in Detoxification | Role in this compound Resistance |
| Glutathione S-Transferases (GSTs) | Catalyze the conjugation of glutathione to herbicides, increasing their solubility and facilitating their sequestration or further breakdown. frontiersin.orgnih.gov | Implicated in the metabolic resistance to ACCase inhibitors in some weed species through enhanced detoxification. nih.govopen.ac.uk |
| Cytochrome P450 Monooxygenases (P450s) | Mediate a wide range of oxidative reactions that can inactivate herbicides by altering their chemical structure. nih.govnih.gov | A key mechanism of resistance in certain weeds, where enhanced P450 activity leads to the rapid metabolic breakdown of sethoxydim and its active metabolites. hracglobal.com |
Altered Herbicide Uptake or Translocation
For a systemic herbicide like sethoxydim to be effective, it must first be absorbed by the plant, primarily through the leaves, and then transported (translocated) to its site of action in the meristematic tissues. cornell.edu Any alteration in these processes can lead to reduced herbicide efficacy and contribute to resistance. dpird.wa.gov.au
Reduced uptake of the herbicide through the plant's cuticle can limit the amount of active ingredient that reaches the internal tissues. mdpi.com More significantly, impaired translocation of the herbicide from the point of entry to the target sites can prevent the accumulation of a lethal dose. mdpi.combioone.org While less common than target-site mutations or metabolic resistance, reduced translocation has been identified as a mechanism of resistance to some herbicides. dpird.wa.gov.aubioone.org For example, studies on horseweed (Conyza canadensis) resistant to glyphosate (B1671968) have shown that impaired translocation is a key factor in their ability to survive treatment. bioone.org In the case of sethoxydim, while it is absorbed and translocated within the plant, this mechanism of resistance is considered less prevalent compared to metabolic detoxification or target-site alterations. cornell.edu
Evolution and Spread of Resistance
The evolution of herbicide resistance in weed populations is a significant challenge in agriculture, driven by the intense selection pressure exerted by modern weed management practices. nih.gov
Genetic Basis of Resistance Evolution
The genetic foundation of herbicide resistance can be broadly divided into two categories: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov
Target-site resistance typically arises from a single nucleotide change (mutation) in the gene that codes for the herbicide's target protein. uppersouthplatte.org This mutation alters the protein's structure, reducing or eliminating the herbicide's ability to bind to it, without impairing the enzyme's normal function. uppersouthplatte.org In the case of sethoxydim, the target is the ACCase enzyme. cornell.edu Specific mutations in the ACCase gene, such as an isoleucine to leucine (B10760876) substitution, have been shown to confer resistance to sethoxydim and other ACCase inhibitors. pnas.org These traits are often inherited as a single, dominant or semi-dominant gene, facilitating their rapid spread. nih.gov
Non-target-site resistance encompasses a more complex set of mechanisms that are not related to the herbicide's direct target. nih.gov These include enhanced metabolic detoxification by enzymes like GSTs and P450s, as well as reduced herbicide uptake or translocation. nih.govdpird.wa.gov.au NTSR often involves multiple genes and can be inherited in a more complex, quantitative manner. nih.gov
Selection Pressures Leading to Resistant Biotypes
The primary force driving the evolution of herbicide-resistant weeds is the repeated and widespread use of herbicides with the same mode of action. uga.edu Each application of a herbicide effectively kills susceptible individuals, leaving the rare, naturally occurring resistant plants to survive, reproduce, and pass on their resistance genes. dpird.wa.gov.au Over time, this leads to a significant increase in the frequency of resistant individuals within the weed population. dpird.wa.gov.au
Factors that intensify this selection pressure include:
High Herbicide Efficacy: Herbicides that are very effective at controlling susceptible weeds exert a strong selection pressure. nih.gov
Frequent Application: Continuous use of the same herbicide or herbicides with the same mode of action accelerates the selection process. uga.edu
Monoculture Systems: The lack of crop and herbicide rotation in monoculture farming systems creates a consistent selection pressure for resistance to a limited number of herbicides. caws.org.nz
Ecological Dynamics of Resistance Propagation
The spread of herbicide resistance is influenced by the biological and ecological characteristics of the weed species, as well as by agricultural practices. mdpi.com
Gene Flow: The movement of resistance genes occurs through both pollen and seed dispersal. mdpi.com For cross-pollinating species like many grasses, wind can carry pollen from resistant plants over considerable distances. The spread of resistant seeds can be facilitated by farm machinery, contaminated crop seed, and natural dispersal methods.
Fitness of Resistant Biotypes: The ability of resistant plants to survive and reproduce in the absence of herbicide selection is a key factor in their persistence. In some instances, the genetic mutation conferring resistance may come with a "fitness cost," making the resistant plant less competitive than its susceptible counterparts. However, if the fitness cost is low or absent, the resistant biotype can thrive even when the herbicide is not in use. researchgate.net
Agricultural Practices: Practices such as tillage, crop rotation, and the integration of non-chemical weed control methods can significantly impact the evolution and spread of resistance. uga.edu Integrated weed management strategies that employ a diverse range of control tactics are crucial for delaying the development of resistance. caws.org.nz
Advanced Analytical Methodologies and Characterization
Extraction and Sample Preparation Techniques
Effective extraction and sample preparation are paramount for the reliable analysis of sethoxydim (B610796) sulfoxide (B87167), particularly at trace levels and considering its chemical properties.
Optimization for Trace Level Detection
The quantitative determination of sethoxydim and its metabolites at trace levels often necessitates robust extraction procedures from various matrices like soil, water, and biological tissues. researchgate.net A common approach involves liquid-liquid extraction (LLE) using organic solvents. For instance, dichloromethane (B109758) has been utilized for the extraction of sethoxydim from aqueous solutions. researchgate.net However, the efficiency of this extraction can be significantly influenced by the pH of the sample. researchgate.net
Solid-phase extraction (SPE) is another widely used technique that offers cleaner extracts and higher concentration factors. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a streamlined SPE approach, has been successfully applied for the simultaneous analysis of numerous pesticides, including sethoxydim, in various complex matrices such as human serum and agricultural water. sigmaaldrich.com This method typically involves an extraction with acetonitrile (B52724) followed by a cleanup step using a combination of sorbents to remove interfering matrix components. sigmaaldrich.com
For animal tissues, eggs, and milk, a common procedure involves extraction with methanol, followed by alkaline precipitation and acidification. epa.gov Further cleanup steps, such as using a silica (B1680970) Sep-Pak, may be employed after derivatization steps. epa.gov The goal of these multi-step procedures is to isolate the analyte from a complex sample matrix and concentrate it to a level suitable for instrumental analysis, with limits of detection for sethoxydim reported to be as low as <5 parts per billion (ppb) in soil. researchgate.net
Considerations for Chemical Lability During Extraction
Sethoxydim and its sulfoxide metabolite exhibit significant chemical lability, which presents challenges during extraction and analysis. Sethoxydim itself is known to degrade rapidly in the presence of water, light, and on soil surfaces, with decomposition being more pronounced under alkaline conditions. researchgate.netresearchgate.net This degradation can lead to the formation of more polar products, including the sulfoxide and sulfone derivatives. researchgate.net
The stability of sethoxydim sulfoxide is also a critical factor. The sulfoxide group enhances the molecule's polarity and can increase its solubility in aqueous matrices. However, it is also susceptible to further oxidation to the corresponding sulfone. Care must be taken during the extraction process to minimize conditions that could promote degradation, such as exposure to high temperatures, extreme pH, or certain oxidizing agents. epa.govhpc-standards.com For example, studies have shown that sethoxydim's stability is greater in acidic media. researchgate.net Therefore, controlling the pH during extraction is a key consideration to ensure the integrity of the analyte. researchgate.net The use of an internal standard, such as cloproxydim sulfoxide, added at the beginning of the sample preparation process can help to account for any losses during extraction and analysis. epa.gov
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing this compound, allowing for its separation from the parent compound, other metabolites, and matrix interferences.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of sethoxydim and its metabolites due to their thermal instability, which makes them unsuitable for gas chromatography under typical conditions. epa.gov Reversed-phase HPLC is commonly employed, utilizing C18 or similar stationary phases.
A typical HPLC method for this compound involves a gradient elution with a mobile phase consisting of water and acetonitrile. epa.gov UV detection is frequently used, with wavelengths around 270 nm and 254 nm being effective for quantification. epa.gov The method can be optimized to achieve complete separation of sethoxydim and clethodim (B606718) metabolites. epa.gov For instance, a Hypersil ODS 3 µm column with a water and acetonitrile gradient has been successfully used. epa.gov The limit of detection for sethoxydim by HPLC can be as low as 5 ng on-column. researchgate.net
To enhance the sensitivity and selectivity of HPLC methods, particularly for complex matrices, it is often coupled with mass spectrometry (MS). HPLC-MS/MS provides high specificity and is essential for confirming the identity of the detected compounds. sigmaaldrich.com
| Parameter | Value | Reference |
| Column | Hypersil ODS, 3 µm, 15 cm x 4.6 mm | epa.gov |
| Mobile Phase | Water and Acetonitrile (gradient elution) | epa.gov |
| Flow Rate | 1.0 mL/min | epa.gov |
| Injection Volume | 20 µL | epa.gov |
| Detection | UV at 270 nm (alternate at 254 nm) | epa.gov |
| Run Time | 45 minutes | epa.gov |
Table 1: Example HPLC Conditions for Sethoxydim Metabolite Analysis
Gas Chromatography (GC) Methodologies
Direct analysis of sethoxydim and its metabolites, including this compound, by gas chromatography (GC) is challenging due to their thermal instability. epa.gov Under typical GC conditions, these compounds can degrade, leading to inaccurate quantification. epa.gov However, with appropriate derivatization, GC-based methods can be developed. For example, a methylation step can be employed to create more volatile and thermally stable derivatives. epa.gov
One described method involves methylation with diazomethane (B1218177) followed by oxidation. epa.gov Another approach involves a gentle extraction with acetonitrile:dichloromethane followed by cool on-column injection and negative chemical ionization GC-MS. researchgate.net Despite these possibilities, HPLC remains the more common and direct method for the analysis of this compound. epa.gov
Chiral Chromatography for Stereoisomer Resolution
Sethoxydim possesses a chiral center, and the oxidation of the sulfur atom to form this compound introduces a second chiral center. fao.orgfao.org This results in the potential for multiple stereoisomers (diastereomers). fao.orgfao.org These stereoisomers can exhibit different biological activities and degradation rates, making their separation and individual quantification important for a comprehensive risk assessment.
The separation of these stereoisomers is a significant analytical challenge. bgb-analytik.com While standard reversed-phase HPLC systems may not be able to separate the diastereomers of this compound, specialized chiral stationary phases (CSPs) can be used for this purpose. fao.orgbgb-analytik.com Chiral HPLC methods are designed to exploit the subtle differences in the three-dimensional structures of the stereoisomers, allowing for their resolution. bgb-analytik.com The development of such methods often requires screening various chiral columns and mobile phase compositions to achieve adequate separation. bgb-analytik.com For the related compound profoxydim, which also has multiple stereoisomers, a Chiralcel OJ-3R column has been used for separation. nih.gov While specific methods for the chiral separation of this compound are not extensively detailed in the provided results, the principles of chiral chromatography for similar compounds are well-established and applicable. nih.govmdpi.com
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS) has become an indispensable tool for the analysis of this compound due to its high sensitivity and specificity. When coupled with chromatographic separation, it allows for the detection of trace levels of the compound in complex matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the routine identification and quantification of this compound. This method involves the separation of the analyte from the sample matrix using liquid chromatography, followed by its ionization and fragmentation in the mass spectrometer. The high selectivity of LC-MS/MS is achieved by monitoring specific transitions from a precursor ion to a product ion.
The structural elucidation and confirmation of this compound are heavily reliant on the interpretation of its fragmentation patterns in the mass spectrometer. When subjected to collision-induced dissociation (CID), the protonated molecule of this compound ([M+H]⁺) at a mass-to-charge ratio (m/z) of 344.1, undergoes characteristic fragmentation. A primary fragmentation pathway involves the cleavage of the C-S bond, leading to the formation of a prominent product ion at m/z 178.1. Another significant fragment ion observed is at m/z 132.1. These diagnostic ions are crucial for the unambiguous identification of this compound.
A detailed study of the fragmentation of sethoxydim and its metabolites, including the sulfoxide, has identified key fragmentation pathways. For this compound, the precursor ion [M+H]⁺ at m/z 344 fragments to produce characteristic product ions. The ion at m/z 266 is formed through the loss of a C4H9NO group, while the ion at m/z 178 results from the further loss of the sulfoxide group (SO) and a C2H5 group.
Table 1: Diagnostic Fragmentation Patterns of this compound in LC-MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 344.1 | 178.1 | C7H13NO2S |
| 344.1 | 132.1 | C8H13NO3S |
| 344 | 266 | C4H9NO |
For quantitative analysis, multiple reaction monitoring (MRM) is the gold standard. This technique enhances selectivity by monitoring specific precursor-to-product ion transitions. By selecting a specific precursor ion (in this case, m/z 344.1 for this compound) and monitoring for the appearance of one or more of its specific product ions (e.g., m/z 178.1 and m/z 132.1), the interference from co-eluting matrix components is significantly minimized.
The selection of MRM transitions is critical for developing a robust and reliable quantitative method. Typically, the most intense and specific transition is used for quantification (quantifier), while a second transition is monitored for confirmation (qualifier). This approach ensures both accurate measurement and confident identification of the analyte. For this compound, the transition from m/z 344 to m/z 178 is often used as the quantifier due to its high abundance.
Table 2: Example of MRM Transitions for this compound Quantification
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| This compound | 344.1 | 178.1 | 132.1 |
High-resolution mass spectrometry (HRMS), particularly Quadrupole Time-of-Flight (QTOF) MS, is a powerful tool for the identification of unknown transformation products and byproducts of sethoxydim, including this compound. QTOF-MS provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm), which allows for the determination of the elemental composition of an unknown compound. This capability is invaluable for identifying novel metabolites and degradation products in complex environmental or biological samples. The combination of accurate mass data for both the precursor ion and its product ions, obtained through MS/MS experiments, enables a high degree of confidence in the structural elucidation of unknown compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Diagnostic Fragmentation Patterns
Spectroscopic and Spectrometric Characterization
While mass spectrometry is a destructive technique that provides information on the mass-to-charge ratio of a molecule and its fragments, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) provide detailed information about the molecular structure in a non-destructive manner.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in a molecule. Both ¹H NMR and ¹³C NMR are employed to piece together the complete molecular structure.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the ethyl group, the propyl group, and the cyclohexenone ring. The chemical shifts (δ) of these protons and the coupling constants (J) between them are characteristic of the this compound structure.
¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. The ¹³C NMR spectrum of this compound would display unique signals for each carbon atom, including those in the carbonyl group, the C=N-O moiety, and the aliphatic side chains. The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the entire chemical structure of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. nih.govmsu.edu Covalent bonds in molecules vibrate at specific frequencies corresponding to the energy of infrared radiation. msu.edu When a molecule absorbs IR radiation, it transitions to a higher vibrational energy state, and the frequency of this absorption is characteristic of the specific bond and its chemical environment. msu.edu This allows for the characterization of unknown materials and the elucidation of molecular structures. nih.govrsc.org
For this compound, IR spectroscopy can be instrumental in identifying its key functional groups. The structure of this compound contains a sulfoxide group (S=O), a hydroxyl group (-OH), a ketone group (C=O), as well as various C-C, C-H, C-N, and C-O bonds. Each of these would produce characteristic absorption bands in an IR spectrum.
The analysis of dimethyl sulfoxide (DMSO), a structurally simpler sulfoxide, provides insight into what can be expected for this compound. In DMSO, the S=O stretching frequency is a prominent feature in its IR spectrum. unam.mx When DMSO forms complexes with metals, the position of the S=O stretching band shifts, indicating the nature of the bonding (either through the sulfur or oxygen atom). unam.mx Similarly, for this compound, the S=O stretching vibration would be a key diagnostic peak. Its exact position would be influenced by the molecular structure and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
The region of an IR spectrum from 4000 to 1450 cm⁻¹ is known as the group frequency region, where vibrations are typically associated with specific diatomic units. msu.edu The "fingerprint region," from 1450 to 600 cm⁻¹, shows a complex pattern of absorptions that is unique to the molecule as a whole, making it useful for confirming the identity of a compound by comparing its spectrum to that of a known standard. msu.edu
UV-Visible Spectrophotometry
UV-Visible (UV-Vis) spectrophotometry is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. sci-hub.se This method is particularly useful for quantifying compounds that contain chromophores—parts of a molecule that absorb light. The analysis is based on the Beer-Lambert law, which states that there is a linear relationship between the absorbance and the concentration of an absorbing species. sci-hub.se
Sethoxydim and its degradation products, including this compound, possess strong ultraviolet absorption, making UV-Vis spectrophotometry a valuable tool for their detection and quantification, often used as a detector for High-Performance Liquid Chromatography (HPLC). cambridge.orgdocksci.com The UV absorption spectrum of the parent sethoxydim in an aqueous solution shows a high molar absorption coefficient at wavelengths above 290 nm, indicating that it is susceptible to degradation by sunlight. docksci.com This photodegradation is a key pathway for the formation of this compound. docksci.comresearchgate.net
Research has utilized the strong UV absorption of sethoxydim and its derivatives for analysis. For instance, HPLC eluates containing these compounds can be excited at 280 nm for detection. cambridge.org Studies on the aqueous photodegradation of sethoxydim identified various photoproducts, including isomers of this compound, through HPLC coupled with mass spectrometry, relying on the UV-absorbing nature of these compounds for initial detection. docksci.com
| Compound | Wavelength (λ) | Molar Absorption Coefficient (ε) | Detection Method Reference |
| Sethoxydim | >290 nm | ε₂₉₀ nm = 23,278 L mol⁻¹ cm⁻¹ | UV Absorption Spectrum docksci.com |
| Sethoxydim & Breakdown Products | 282 nm | Not Specified | Utilized for HPLC method development cambridge.org |
This table is interactive. Click on the headers to sort the data.
The ability to measure chlorophyll (B73375) a and b using custom methods on modern spectrophotometers highlights the versatility of the technique, which can be similarly applied to the specific analysis of pesticides and their metabolites. thermofisher.com
Development of Multiresidue Analytical Methods
The detection of pesticide residues in environmental and food samples is critical for regulatory monitoring and ensuring safety. Multiresidue analytical methods (MRMs) are developed to simultaneously screen for a large number of pesticides from a single sample extraction, offering efficiency and cost-effectiveness. mdpi.com
Sethoxydim and its metabolite, this compound, are often included in the scope of these MRMs. The development of such methods typically involves sophisticated instrumentation, most commonly Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). nih.gov
One study reported a multiresidue method for the determination of three cyclohexanedione oxime herbicides (alloxydim, clethodim, and sethoxydim) and two of their metabolites, including this compound, in water. nih.gov The method utilized solid-phase extraction (SPE) with a C18 cartridge to extract the compounds from water, followed by analysis using LC/ES/MS (Liquid Chromatography/Electrospray/Mass Spectrometry). nih.gov This method demonstrated good performance, as detailed in the table below.
| Compound | Spiking Level (µg/L) | Matrix | Recovery (%) | Limit of Quantitation (LOQ) |
| Sethoxydim | 0.8 | Water | 89 ± 13% | <0.1 µg/L |
| Clethodim | 0.8 | Water | 96 ± 14% | <0.1 µg/L |
| Alloxydim | 0.8 | Water | 117 ± 11% | <0.1 µg/L |
This table is interactive. Click on the headers to sort the data. Data from Marek, L. J., Koskinen, W. C., & Bresnahan, G. A. (2000). nih.gov
It is noteworthy that the study found no evidence of sethoxydim oxidizing to this compound during the extraction process. nih.gov
Further advancements in analytical technology have led to the development of methods capable of detecting hundreds of pesticides simultaneously. A robust method using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF) was developed for the analysis of 504 pesticide multiresidues in various crops. mdpi.com Such comprehensive methods are crucial for modern food safety programs.
However, it is important to note that sethoxydim and its metabolites are not recovered using the four standard multiresidue protocols outlined in the Pesticide Analytical Manual (PAM) Volume I by the U.S. Food and Drug Administration. epa.gov This necessitates the use of specific analytical methods, like the aforementioned LC-MS based techniques, for their reliable determination. epa.gov The residue definition for regulatory purposes often includes the parent compound (sethoxydim) plus its metabolites containing the 2-cyclohexen-1-one (B156087) moiety, which encompasses this compound. epa.gov
Computational Chemistry and Modeling Studies
Molecular Docking Simulations with ACCase
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. For sethoxydim (B610796) and its metabolites, the target receptor is Acetyl-CoA Carboxylase (ACCase), a critical enzyme in lipid biosynthesis in grass species. epa.gov Inhibition of this enzyme leads to the herbicidal effect. epa.gov
While specific molecular docking studies focusing exclusively on sethoxydim sulfoxide (B87167) are not extensively detailed in publicly available literature, research on the parent compound, sethoxydim, and other cyclohexanedione (CHD) inhibitors provides a strong model for understanding these interactions. nih.govfrontiersin.org Docking simulations of sethoxydim within the ACCase active site reveal key binding interactions.
These studies show that the cyclohexanedione core is fundamental to the binding. nih.govresearchgate.net The interaction is often stabilized by hydrogen bonds between the keto-carbonyl groups of the ligand and surrounding amino acid residues in the enzyme's active pocket. For example, in studies with similar CHD herbicides, hydrogen bonds have been observed with residues such as Alanine (Ala) and Isoleucine (Ile). nih.gov It is hypothesized that sethoxydim sulfoxide, retaining the core CHD structure, would engage in similar hydrogen bonding patterns, anchoring it within the active site of the ACCase enzyme. The sulfoxide group, being more polar than the original thioether in sethoxydim, may introduce additional or altered interactions with the protein environment.
Molecular docking simulations can also calculate a "scoring function" to predict the binding affinity between the ligand and the enzyme. This affinity is often expressed as a binding free energy (e.g., in kcal/mol) or an inhibitory constant (Ki), with lower values indicating a stronger and more stable interaction. u-strasbg.fr
Table 1: Examples of ACCase Inhibitory Activity for Selected Cyclohexanedione Compounds This table illustrates the concept of varying inhibitory activities among related compounds as determined by in-vitro testing, a value that molecular docking seeks to predict.
| Compound | ACCase Inhibitory Activity (nmol h⁻¹ mg⁻¹ protein) | Reference |
|---|---|---|
| Compound 3a | Good | nih.govfrontiersin.org |
| Compound 3b | Lower | nih.govfrontiersin.org |
| Compound 3c | Lower | nih.govfrontiersin.org |
| Compound 3d | High (Superior to Clethodim) | nih.govfrontiersin.org |
| Compound 3e | Good | nih.govfrontiersin.org |
| Compound 3f | Good | nih.govfrontiersin.org |
Elucidation of Ligand-Enzyme Binding Interactions
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. epstem.net These methods can predict a variety of molecular properties from first principles, providing a deep understanding of the molecule's intrinsic characteristics.
For this compound, these calculations can determine:
Optimized Molecular Structure: The most stable three-dimensional arrangement of atoms, including bond lengths and angles. epstem.net
Electronic Properties: The distribution of electrons in the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of molecular reactivity and stability. epstem.net
Vibrational Frequencies: These correspond to the peaks observed in an infrared (IR) spectrum and help confirm the molecular structure. epstem.net
Reaction Pathways: Theoretical calculations can model the transformation of sethoxydim to this compound through S-oxidation, helping to elucidate the reaction mechanism. jst.go.jp
While specific published studies detailing a full quantum chemical analysis of this compound are scarce, the methodology is standard for characterizing such molecules. mjcce.org.mk
Conformation and Isomerism Analysis (e.g., E/Z isomerism, stereoisomers)
The molecular structure of this compound gives rise to a complex stereochemical profile. The potential for multiple isomers stems from several structural features, including chiral centers and the geometry of the oxime ether bond. Computational and analytical studies, though not extensive, provide a framework for understanding the conformational possibilities and the various stereoisomers of this compound.
The parent compound, sethoxydim, possesses a chiral center at the 2-position of the ethylthiopropyl group. fao.org The oxidation of the sulfur atom to form this compound introduces an additional chiral center at the sulfur itself. fao.orgnih.gov Consequently, this compound can exist as multiple diastereomers.
Research on the photodegradation of sethoxydim has shown that isomerization of the oxime ether bond can occur, leading to the formation of Z-isomers from the more common E-isomer, alongside the oxidation of the sulfur atom to create the sulfoxide. researchgate.net While sethoxydim is typically considered as the (EZ)-isomer, indicating a mixture, the formation of the sulfoxide derivative combined with the existing chiral carbon and the new chiral sulfur atom significantly increases the number of possible stereoisomers. herts.ac.uk
For instance, a related cyclohexanedione herbicide, profoxydim, which has E/Z isomerism and two chiral carbons, forms eight potential stereoisomers upon oxidation to its sulfoxide form due to the creation of a new chiral sulfur center. nih.gov Applying this principle to this compound, the combination of the chiral carbon on the ethylthiopropyl side chain, the chiral sulfur of the sulfoxide group, and the potential for E/Z isomerism at the oxime bond results in a set of distinct diastereomers. fao.org
While chromatographic methods have been developed, the separation of all potential diastereomers of this compound can be challenging. fao.org The various stereoisomers, including enantiomers and diastereomers, arise from these multiple sources of asymmetry within the molecule. google.comgoogle.com
Table 1: Sources of Isomerism in this compound
| Structural Feature | Type of Isomerism | Description |
| C2 of the ethylthiopropyl group | Stereoisomerism (Chirality) | This carbon atom is a stereogenic center, leading to (R) and (S) enantiomers in the parent molecule. fao.org |
| Oxime ether bond (>C=N-O-) | Geometric Isomerism (E/Z) | The restricted rotation around the C=N double bond allows for the existence of (E) and (Z) isomers. researchgate.netchiralpedia.com |
| Sulfur atom (-S=O) | Stereoisomerism (Chirality) | The oxidation of the thioether to a sulfoxide creates a new chiral center at the sulfur atom, resulting in (R) and (S) configurations. fao.orgnih.gov |
| Combination of Isomeric Centers | Diastereomerism | The presence of multiple chiral centers and a site of geometric isomerism results in a number of possible diastereomers, which have different physical properties. fao.orggoogle.com |
Q & A
Q. What residues should be prioritized in analytical methods for sethoxydim sulfoxide in environmental and biological matrices?
Residues of concern include sethoxydim and all metabolites retaining the 2-cyclohexen-1-one moiety (e.g., sulfoxide and sulfone derivatives). For risk assessment, combine parent and degradates in water, while plant/animal studies focus on the cyclohexenone moiety . Methodologically, use LC-MS/MS with reference standards (e.g., Sethoxydim M2-SO₂ and 5-OH-M-SO₂) for quantification .
Q. How do pH and light conditions influence this compound’s environmental persistence?
Photolysis half-life in water is 5.23 days at pH 8.7, with M1-S (desethylated derivative) as the major photoproduct. Under anaerobic conditions, parent persistence increases. Experimental designs should simulate field-relevant pH gradients (e.g., 5–9) and use xenon-arc lamps to mimic sunlight .
Q. What metabolic pathways produce this compound in plants and livestock?
In plants, rapid metabolism generates sulfoxide, sulfone, hydroxylated, and desethoxylated analogs via cyclohexenone intermediates. Livestock metabolism mirrors plants, with residues excreted rapidly (78.5% in urine, 20.1% in feces). Use isotopic labeling (e.g., ¹⁴C-sethoxydim) to track metabolite formation .
Q. How are this compound residues quantified in drinking water?
The EPA mandates "total sethoxydim residues" (parent + degradates) in water risk assessments. Employ solid-phase extraction (SPE) coupled with tandem mass spectrometry, validated against sulfoxide-specific standards (e.g., 6-OH-M2-SO₂) to address co-elution challenges .
Q. What safety factors are applied in this compound risk assessments for vulnerable populations?
The FQPA safety factor is reduced to 1× due to complete toxicological data and low concern for prenatal toxicity. Justify this via comparative metabolism studies (e.g., rodent vs. human hepatic microsomes) and probabilistic exposure modeling .
Advanced Research Questions
Q. How to resolve contradictions in anaerobic vs. aerobic degradation rates of this compound?
Conflicting data arise from varying redox conditions and microbial consortia. Use soil microcosms with controlled O₂ levels and metagenomic profiling to identify degradative taxa. Statistical tools like ANCOVA can isolate environmental covariates (e.g., organic matter content) .
Q. What methodological gaps exist in assuming sulfoxide degradates share parent compound toxicity?
The MARC equates degradate toxicity to sethoxydim without data. Address this via in vitro assays (e.g., mitochondrial toxicity screening) and in silico QSAR models. Prioritize degradates with structural alerts (e.g., reactive sulfoxide groups) .
Q. How to optimize cross-species extrapolation of this compound metabolism data?
Compare cytochrome P450 isoforms across species using recombinantly expressed enzymes. For plants, apply metabolic scaling laws (e.g., allometric models) to predict residue kinetics in non-studied crops .
Q. What advanced analytical techniques differentiate co-eluting sulfoxide derivatives in complex matrices?
High-resolution mass spectrometry (HRMS) with ion mobility separation resolves isomers. For example, CCS (collisional cross-section) values distinguish M1-SO₂ from M2-SO₂. Validate with synthetic standards and matrix-matched calibrations .
Q. How to model the ecological risk of this compound in non-target aquatic organisms?
Use probabilistic frameworks like Species Sensitivity Distributions (SSDs) incorporating degradate toxicity data. Experimental endpoints should include chronic exposure (e.g., Daphnia magna reproduction) and biomarker responses (e.g., oxidative stress in fish) .
Methodological Notes
- Experimental Replication : Follow OECD 307 guidelines for soil degradation studies to ensure inter-laboratory consistency .
- Data Validation : Cross-reference with EPA Memos (e.g., D422744, D418281) for residue chemistry protocols .
- Ethical Compliance : Adhere to institutional guidelines for vertebrate studies, citing EPA-approved livestock metabolism methodologies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
